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molecular formula C7H8FNO3S B8605710 (2-Fluoropyridin-4-yl)methyl methanesulfonate

(2-Fluoropyridin-4-yl)methyl methanesulfonate

Cat. No. B8605710
M. Wt: 205.21 g/mol
InChI Key: HSSCQQZHZCQVAM-UHFFFAOYSA-N
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Patent
US09440922B2

Procedure details

To the DMF (28 ml) solution of methanesulfonic acid (2-fluoropyridin-4-yl)methyl ester (1.16 g), sodium cyanide (0.42 g) was added and the mixture was stirred at 80° C. for 1 hr. The mixture was diluted with ethyl acetate (100 ml), and washed with 15% brine and distilled water in order. The organic layer was concentrated and purified by silica gel column (n-hexane/ethyl acetate=5/1) to obtain the title compound (278 mg, 36%).
Name
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
36%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2](C=O)C.[F:6][C:7]1[CH:12]=[C:11]([CH2:13]OS(C)(=O)=O)[CH:10]=[CH:9][N:8]=1.[C-]#N.[Na+]>C(OCC)(=O)C>[F:6][C:7]1[CH:12]=[C:11]([CH2:13][C:1]#[N:2])[CH:10]=[CH:9][N:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
28 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
1.16 g
Type
reactant
Smiles
FC1=NC=CC(=C1)COS(=O)(=O)C
Name
Quantity
0.42 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 15% brine
DISTILLATION
Type
DISTILLATION
Details
distilled water in order
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column (n-hexane/ethyl acetate=5/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=NC=CC(=C1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 278 mg
YIELD: PERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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